Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of functional groups: The acetoxy, isopropyl, and methoxy groups are introduced through various substitution reactions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk synthesis: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects involves:
Molecular targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates various biochemical pathways, including oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate .
- Other naphthoate derivatives : Compounds with similar naphthalene cores but different functional groups .
Uniqueness
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O6/c1-10(2)17-14-7-12(19(21)24-6)8-15(25-11(3)20)13(14)9-16(22-4)18(17)23-5/h7-10H,1-6H3 |
InChI Key |
VZIKCNTXYZZZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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